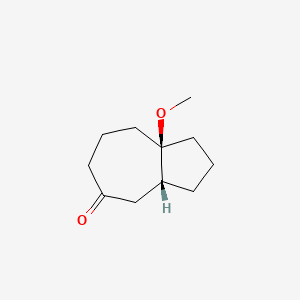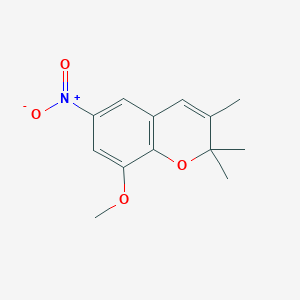
8-Methoxy-2,2,3-trimethyl-6-nitro-2H-1-benzopyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methoxy-2,2,3-trimethyl-6-nitro-2H-1-benzopyran is a spiropyran-based photochromic dye. This compound is known for its ability to undergo reversible transformations when exposed to light, making it a valuable material in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-2,2,3-trimethyl-6-nitro-2H-1-benzopyran typically involves the reaction of 8-methoxy-2H-1-benzopyran with nitro and methyl groups under controlled conditions. The process often includes steps such as nitration, methylation, and cyclization to form the desired spiropyran structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. Techniques such as coacervation and in situ polymerization are employed to produce photochromic microcapsules containing the compound, which can then be applied to various substrates .
Analyse Chemischer Reaktionen
Types of Reactions
8-Methoxy-2,2,3-trimethyl-6-nitro-2H-1-benzopyran undergoes several types of chemical reactions, including:
Photoisomerization: This reaction involves the transformation of the spiropyran form to the merocyanine form upon exposure to UV light.
Thermal Reset: The merocyanine form can revert to the spiropyran form upon heating.
Common Reagents and Conditions
UV Light: Used to induce photoisomerization.
Heat: Applied to revert the compound to its original form.
Green Light: Can also be used to reset the compound to its initial state.
Major Products Formed
Merocyanine: Formed from the photoisomerization of the spiropyran structure.
Spiropyran: Reformed from the merocyanine structure upon heating or exposure to green light.
Wissenschaftliche Forschungsanwendungen
8-Methoxy-2,2,3-trimethyl-6-nitro-2H-1-benzopyran has a wide range of applications in scientific research:
Switching Devices: Used in optical switching devices due to its reversible photochromic properties.
Signal Transducer Receptors: Employed in sensors and signal transduction systems.
Optical Imaging Processes: Utilized in various imaging techniques for its ability to change color under different light conditions.
Wirkmechanismus
The mechanism of action of 8-Methoxy-2,2,3-trimethyl-6-nitro-2H-1-benzopyran involves the reversible transformation between its spiropyran and merocyanine forms. This transformation is driven by the absorption of UV light, which induces a structural change in the molecule. The merocyanine form can revert to the spiropyran form through thermal annealing or exposure to green light . The molecular targets and pathways involved in this process include the dipole moment changes in the surface normal direction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1’,3’-Dihydro-8-methoxy-1’,3’,3’-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-indole]: Another spiropyran-based photochromic dye with similar properties.
6-Nitro-8-methoxy BIPS: A compound with similar photochromic behavior.
Uniqueness
8-Methoxy-2,2,3-trimethyl-6-nitro-2H-1-benzopyran is unique due to its high quantum yield and enhanced photochromic properties, which are attributed to the presence of the nitro group. This makes it particularly effective in applications requiring high sensitivity and rapid response to light .
Eigenschaften
CAS-Nummer |
62399-34-2 |
|---|---|
Molekularformel |
C13H15NO4 |
Molekulargewicht |
249.26 g/mol |
IUPAC-Name |
8-methoxy-2,2,3-trimethyl-6-nitrochromene |
InChI |
InChI=1S/C13H15NO4/c1-8-5-9-6-10(14(15)16)7-11(17-4)12(9)18-13(8,2)3/h5-7H,1-4H3 |
InChI-Schlüssel |
VSKPMIZSRBCJEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=CC(=C2)[N+](=O)[O-])OC)OC1(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,5-Dinitro-2,4-bis[(2-nitrophenyl)sulfanyl]benzene](/img/structure/B14516566.png)
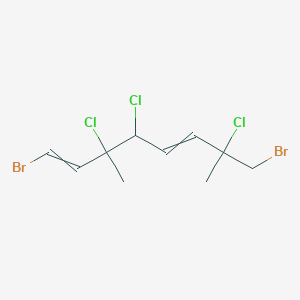
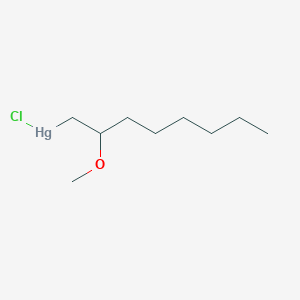
![5-[2-(4-Bromophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonic acid](/img/structure/B14516578.png)
![4-[6-Methoxy-3-(methoxymethyl)-1-benzofuran-2-yl]benzene-1,3-diol](/img/structure/B14516583.png)
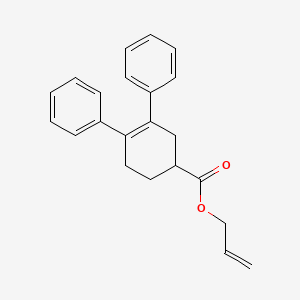

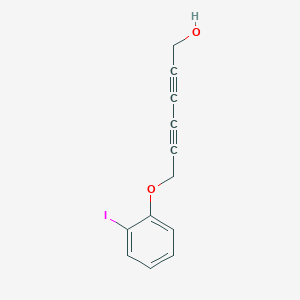
![2-[2-(4-Nitrophenyl)hydrazinylidene]-N-phenylacetamide](/img/structure/B14516616.png)
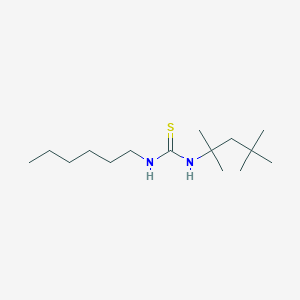
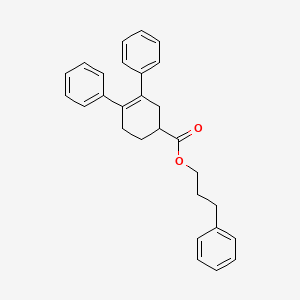
![1,1',1''-(1,3,5-Triazinane-1,3,5-triyl)tris[3-(benzylsulfanyl)propan-1-one]](/img/structure/B14516629.png)
![1,5-Dimethyl-2-oxabicyclo[3.3.1]non-3-ene](/img/structure/B14516633.png)
